molecular formula C13H9ClF3N3O3 B14435009 {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine CAS No. 75131-14-5

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine

Cat. No.: B14435009
CAS No.: 75131-14-5
M. Wt: 347.68 g/mol
InChI Key: BZWOGBCKEQLDMZ-UHFFFAOYSA-N
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Description

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine is a complex organic compound characterized by its unique chemical structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H9ClF3N3O3, and it is often used in scientific research due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acifluorfen: A similar compound with herbicidal properties, used in agriculture.

    Fluoroglycofen: Another herbicide with a similar structure, used for weed control.

Uniqueness

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

75131-14-5

Molecular Formula

C13H9ClF3N3O3

Molecular Weight

347.68 g/mol

IUPAC Name

[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]hydrazine

InChI

InChI=1S/C13H9ClF3N3O3/c14-9-5-7(13(15,16)17)1-4-12(9)23-8-2-3-11(20(21)22)10(6-8)19-18/h1-6,19H,18H2

InChI Key

BZWOGBCKEQLDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])NN

Origin of Product

United States

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